6-Methylisoquinolin-4-ol 6-Methylisoquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 1511622-59-5
VCID: VC0048668
InChI: InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3
SMILES: CC1=CC2=C(C=NC=C2C=C1)O
Molecular Formula: C10H9NO
Molecular Weight: 159.188

6-Methylisoquinolin-4-ol

CAS No.: 1511622-59-5

Cat. No.: VC0048668

Molecular Formula: C10H9NO

Molecular Weight: 159.188

* For research use only. Not for human or veterinary use.

6-Methylisoquinolin-4-ol - 1511622-59-5

Specification

CAS No. 1511622-59-5
Molecular Formula C10H9NO
Molecular Weight 159.188
IUPAC Name 6-methylisoquinolin-4-ol
Standard InChI InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3
Standard InChI Key RUNAPEDCXMYTFA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=NC=C2C=C1)O

Introduction

Chemical Structure and Properties

Molecular Structure

6-Methoxyquinolin-4-OL is characterized by a quinoline core structure with a methoxy group (-OCH₃) at the 6-position and a hydroxyl group (-OH) at the 4-position. The compound exhibits tautomerism, existing in both the 4-hydroxy form (6-methoxyquinolin-4-ol) and the 4-keto form (6-methoxy-1H-quinolin-4-one). According to the search results, the IUPAC name of the compound is 6-methoxy-1H-quinolin-4-one, indicating that the keto form is predominant under standard conditions.

Physical and Chemical Properties

The compound has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. It possesses two functional groups: a methoxy group that enhances lipophilicity and a hydroxyl/keto group that can participate in hydrogen bonding. These structural features contribute to its potential interactions with biological targets and influence its physical properties such as solubility and stability.

The compound is identified by multiple identifiers including:

  • CAS Numbers: 13788-72-2 and 23432-39-5

  • InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N

  • Canonical SMILES: COC1=CC2=C(C=C1)NC=CC2=O

Synthesis Methods

Synthetic Routes

The synthesis of 6-Methoxyquinolin-4-OL can be achieved through multiple synthetic pathways. One common approach involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the hydroxyl group at the 4th position. Another method utilizes the trifluoromethanesulfonate derivative of 6-methoxyquinoline, prepared by reacting this compound with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine.

Additionally, an ultrasound-assisted alkylation method has been documented for synthesizing derivatives of 6-methoxy-2-methylquinolin-4-ol with benzyl bromides in the presence of K₂CO₃ and DMF. This method yields derivatives such as compounds designated as 3a and 3b in the literature.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 6-Methoxyquinolin-4-OL. Factors such as solvent polarity, temperature, and catalyst choice significantly impact reaction efficiency. For instance, the ultrasound-assisted alkylation method has been shown to optimize reaction efficiency, suggesting that energy input methods can enhance synthetic yields.

Purification techniques commonly employed include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure purity levels exceeding 95%. Methodological approaches such as Design of Experiment (DoE) frameworks can be utilized to balance yield and purity considerations.

Industrial Production Methods

Chemical Reactivity

Types of Reactions

6-Methoxyquinolin-4-OL participates in various chemical reactions owing to its heterocyclic structure and functional groups. These reactions include:

Oxidation: The compound can undergo oxidation to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of various quinoline derivatives.

Substitution: The compound can participate in substitution reactions, introducing various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

The search results indicate several reagents commonly employed in reactions involving 6-Methoxyquinolin-4-OL:

For Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

For Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often utilized.

For Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products and Applications

The products formed from these reactions depend on the specific reagents and conditions employed. Oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives. These derivatives may exhibit enhanced or modified biological activities compared to the parent compound, offering potential applications in drug development.

Biological Activity

Antimicrobial Properties

Research has demonstrated that 6-Methoxyquinolin-4-OL exhibits notable antimicrobial properties against various pathogens. Studies have tested the compound against both Gram-positive and Gram-negative bacteria, as well as fungi, with varying levels of efficacy. The compound shows moderate activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, while demonstrating lower efficacy against fungal species like Candida albicans.

The following table summarizes the antimicrobial activity profile of 6-Methoxyquinolin-4-OL:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansLow

Anticancer Activity

Significant research has focused on the anticancer potential of 6-Methoxyquinolin-4-OL and its derivatives. Certain analogues have demonstrated inhibitory activity against various cancer cell lines, particularly gastric carcinoma cells. Structure-activity relationship (SAR) studies have indicated that the hydroxyl group at position 4 plays a crucial role in enhancing anticancer activity.

A notable case study evaluated a series of synthesized 6-methoxyquinoline derivatives against two human gastric carcinoma cell lines: EPG85-257RDB (multidrug-resistant) and EPG85-257P (drug-sensitive). Among the tested compounds, two derivatives exhibited significantly higher P-glycoprotein (P-gp) inhibitory activity than verapamil, suggesting their potential as effective anticancer agents. This inhibition of P-gp is particularly valuable in overcoming multidrug resistance in cancer therapy.

P-glycoprotein Inhibition

Recent research has focused on synthesizing analogues of 6-Methoxyquinolin-4-OL as P-glycoprotein (P-gp) inhibitors. These compounds have shown promising results in inhibiting drug efflux in multidrug-resistant cancer cell lines, indicating potential applications in overcoming drug resistance in cancer therapy. The mechanism appears to involve direct interaction with the P-gp transporter, preventing the efflux of chemotherapeutic agents from cancer cells and thereby enhancing their efficacy.

Research Applications

Chemistry Applications

In the field of chemistry, 6-Methoxyquinolin-4-OL serves as a valuable precursor for synthesizing various derivatives, including fluorescent sensors for zinc and chlorine detection. The compound's unique structure allows it to form ion-pair complexes with bioactive molecules, enhancing its utility in chemical sensing applications.

Research on ion-pair receptors involving this compound has highlighted its ability to interact effectively with both cations and anions. Computational methods have been employed to predict UV-visible absorption bands and charge transfer interactions between host and guest molecules, underscoring the compound's versatility in sensor applications.

Biological Applications

The biological applications of 6-Methoxyquinolin-4-OL are multifaceted:

Antimicrobial Development: The compound's demonstrated antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial strains.

P-glycoprotein Inhibition Studies: Research on P-gp inhibition properties informs strategies to overcome multidrug resistance in cancer therapy, a significant challenge in clinical oncology.

Fluorescent Probes: Derivatives of the compound can function as fluorescent probes for biological imaging and detection of specific ions or molecules in biological systems.

Medicinal Applications

In medicinal chemistry, 6-Methoxyquinolin-4-OL and its derivatives present several promising applications:

Cancer Therapeutics: The compound's analogues have shown significant inhibitory activity against various cancer cell lines, particularly gastric carcinoma.

Multidrug Resistance Modulation: As P-gp inhibitors, these compounds may serve as adjuvants in cancer chemotherapy to enhance drug efficacy by preventing drug efflux.

Antimicrobial Agents: The moderate antimicrobial activity observed suggests potential development as antibacterial agents, particularly if structural modifications can enhance potency.

Comparison with Similar Compounds

Structural Analogs

The search results provide information on several structural analogs of 6-Methoxyquinolin-4-OL, each with distinct properties and activities:

6-Methoxy-2-Methylquinolin-4-ol (CAS: 58596-37-5): This compound features an additional methyl group at the 2-position. It has been reported as inactive against Mycobacterium tuberculosis H37Rv (MIC > 31 μM), emphasizing the necessity of an N-arylamide group at the 4-position for antimycobacterial efficacy.

2-(Quinolin-4-yloxy)acetamides: These derivatives have the 4-position substituted with an acetamide group instead of a hydroxyl group. They exhibit potent antimycobacterial activity (MIC 0.44 μM for the lead compound). The presence of bulky lipophilic groups enhances activity, while electron-withdrawing groups reduce efficacy.

6-Bromo-2-Methylquinolin-4-ol: This analog has a 6-bromo substituent replacing the methoxy group. Halogenation often enhances electrophilic interactions in drug-receptor binding, potentially altering biological activity profiles.

Structure-Activity Relationships

Key structure-activity relationships observed across these compounds include:

  • The presence of the N-arylamide moiety at the 4-position is critical for antimycobacterial activity, unlike the hydroxyl group in 6-Methoxyquinolin-4-OL.

  • The hydroxyl group at position 4 plays a crucial role in enhancing anticancer activity in 6-Methoxyquinolin-4-OL derivatives.

  • Bulky lipophilic groups tend to enhance antimicrobial activity in related quinoline derivatives, while electron-withdrawing groups may reduce efficacy.

  • Halogenation at the 6-position (as in 6-Bromo-2-Methylquinolin-4-ol) may enhance electrophilic interactions in drug-receptor binding, potentially impacting antimicrobial and anticancer properties.

Research Methodologies and Best Practices

Synthesis and Characterization Methods

Research on 6-Methoxyquinolin-4-OL employs various methodologies to ensure reproducibility and reliability:

Synthetic Protocols: Detailed synthetic protocols, including reaction times and solvent grades, are essential for reproducibility. These can be shared via platforms like Zenodo or protocols.io.

Analytical Validation: Cross-validation of purity using multiple techniques such as HPLC, GC-MS, and elemental analysis ensures reliable characterization. Recent studies have achieved 99% reproducibility by adhering to USP guidelines for column calibration.

Advanced Documentation: Implementing blockchain-enabled lab notebooks (e.g., SciNote) to timestamp and encrypt procedural steps can reduce data manipulation risks and enhance reproducibility.

Biological Activity Analysis

For analyzing the biological activity of 6-Methoxyquinolin-4-OL in vitro:

Antimicrobial Testing: Following CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays using standardized bacterial strains (e.g., E. coli ATCC 25922) ensures consistent results across studies.

Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) with IC₅₀ calculations via nonlinear regression provide standardized measures of anticancer activity.

Target Engagement Validation: Molecular docking (e.g., using AutoDock Vina) predicts binding affinities with target enzymes like topoisomerase II, while Surface Plasmon Resonance (SPR) provides kinetic analysis of these interactions.

Mixed-Methods Research Approaches

Combining quantitative and qualitative approaches enhances mechanistic studies of 6-Methoxyquinolin-4-OL:

Kinetic Profiling: Stopped-flow spectroscopy measures reaction intermediates in real-time, providing insights into reaction mechanisms.

Crystallographic Analysis: X-ray crystallography of enzyme-ligand complexes maps binding modes, informing structure-based drug design efforts.

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